molecular formula C16H14F2N2O2 B5796096 N,N'-bis(3-fluorophenyl)butanediamide

N,N'-bis(3-fluorophenyl)butanediamide

Cat. No.: B5796096
M. Wt: 304.29 g/mol
InChI Key: GNFTXDIVDJJTST-UHFFFAOYSA-N
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Description

N,N'-bis(3-fluorophenyl)butanediamide is a symmetrical alkanediamide derivative characterized by two 3-fluorophenyl groups attached to the nitrogen atoms of a butanediamide core. Its molecular formula is C₁₆H₁₄F₂N₂O₂, with a molecular weight of 312.3 g/mol. The fluorine substituents at the meta positions of the phenyl rings confer distinct electronic and steric properties, influencing solubility, lipophilicity, and biological interactions. This compound belongs to the broader class of N,N'-diarylalkanediamides, which have been extensively studied for applications in antimicrobial, antitubercular, and photosynthetic inhibition contexts .

Properties

IUPAC Name

N,N'-bis(3-fluorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFTXDIVDJJTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-fluorophenyl)butanediamide typically involves the reaction of 3-fluoroaniline with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-fluorophenyl)butanediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-fluorophenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted oxides, while reduction can produce fluoro-substituted amines.

Scientific Research Applications

Chemistry: N,N’-bis(3-fluorophenyl)butanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or protein-ligand interactions.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its activity against various biological targets to develop new therapeutic agents.

Industry: In the industrial sector, N,N’-bis(3-fluorophenyl)butanediamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N,N’-bis(3-fluorophenyl)butanediamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analysis

The biological activity and physicochemical properties of N,N'-diarylalkanediamides depend on three critical factors:

Chain length (methylene groups, m)

Substituents on the aryl rings

Position of substituents

Below is a comparative analysis of N,N'-bis(3-fluorophenyl)butanediamide with structurally related compounds:

Compound Name Substituents Chain Length (m) Key Biological Activity Aqueous Solubility Key Reference
This compound 3-F on phenyl 4 Potential antimicrobial activity Moderate
N,N'-bis(3,4-dichlorophenyl)butanediamide 3,4-Cl on phenyl 4 Inhibits photosynthetic OER in chloroplasts Low
N,N'-bis(4-CH₃-phenyl)hexanediamide 4-CH₃ on phenyl 6 Peak antialgal activity Low
N,N'-bis[3,5-(CF₃)₂phenyl]butanediamide 3,5-(CF₃)₂ on phenyl 4 Enhanced lipophilicity Very low
N,N′-bis(2-hydroxyphenyl)butanediamide 2-OH on phenyl 4 Crystallographic stability High
Key Findings:

Chain Length Effects :

  • Antialgal activity in N,N'-diarylalkanediamides exhibits a quasi-parabolic relationship with chain length. For example, N,N'-bis(3,4-dichlorophenyl)hexanediamide (m=4) showed maximum inhibition of photosynthetic electron transport, while longer chains (e.g., m=6) reduced activity due to decreased solubility .
  • In contrast, fluorinated derivatives like this compound (m=4) may balance moderate solubility and membrane permeability, making them suitable for antimicrobial applications .

Substituent Effects :

  • Electron-withdrawing groups (e.g., F, Cl) : Fluorine's high electronegativity enhances dipole interactions and metabolic stability compared to chlorine. However, 3,4-dichlorophenyl derivatives exhibit stronger OER inhibition, likely due to increased electrophilicity .
  • Electron-donating groups (e.g., CH₃, OCH₃) : These groups reduce biological activity by lowering membrane penetration, as seen in N,N'-bis(4-CH₃-phenyl)hexanediamide .

Positional Isomerism :

  • Meta-substituted fluorine (3-F) in the target compound may reduce steric hindrance compared to ortho-substituted analogs, facilitating interactions with hydrophobic enzyme pockets .

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